3-[(tert-butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid 3-[(tert-butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1373028-09-1
VCID: VC11495557
InChI: InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-6-8-4-5-12(7-16,9(17)18)13(8,14)15/h8H,4-7H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C13H19F2NO4
Molecular Weight: 291.29 g/mol

3-[(tert-butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid

CAS No.: 1373028-09-1

Cat. No.: VC11495557

Molecular Formula: C13H19F2NO4

Molecular Weight: 291.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-[(tert-butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid - 1373028-09-1

Specification

CAS No. 1373028-09-1
Molecular Formula C13H19F2NO4
Molecular Weight 291.29 g/mol
IUPAC Name 8,8-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Standard InChI InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-6-8-4-5-12(7-16,9(17)18)13(8,14)15/h8H,4-7H2,1-3H3,(H,17,18)
Standard InChI Key CULIOLXISHNQMG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 3-azabicyclo[3.2.1]octane family, featuring a seven-membered bicyclic system with nitrogen at the 3-position. Key structural elements include:

  • Bicyclic Core: A rigid [3.2.1]octane scaffold that imposes steric constraints, influencing reactivity and binding interactions.

  • Fluorine Substituents: Two fluorine atoms at the 8-position, enhancing electronegativity and metabolic stability .

  • Protective Groups: A Boc group (tert-butoxycarbonyl) shielding the amine, and a carboxylic acid moiety at the 1-position for further functionalization .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₉F₂NO₄
Molecular Weight291.29 g/mol
IUPAC Name8,8-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)C(=O)O
CAS Number1373028-09-1

The bicyclic framework’s stereoelectronic properties are critical for its interactions in biological systems, as the fluorine atoms induce dipole moments and influence lipophilicity .

Synthesis and Reactivity

Synthetic Pathways

Synthesis of this compound involves multi-step organic transformations, typically starting from protected bicyclic precursors. Key steps include:

  • Bicyclic Core Formation: Cyclization of 1,3-acetonedicarboxylic acid with benzylamine derivatives under acidic conditions, as described in analogous syntheses .

  • Fluorination: Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine .

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester intermediates to yield the free acid.

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield Optimization
BicyclizationH₂SO₄, 1,3-acetonedicarboxylic acid, 2,5-dimethoxytetrahydrofuranTemperature-controlled (50–80°C)
FluorinationSelectfluor®, CH₃CN, rtExcess fluorinating agent
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂Anhydrous conditions

Challenges include regioselective fluorination and maintaining stereochemical integrity during cyclization .

Pharmacological and Industrial Applications

Drug Development

The compound’s rigid scaffold and fluorine atoms make it a promising candidate for:

  • Central Nervous System (CNS) Therapeutics: Analogous 8-azabicyclo[3.2.1]octane derivatives exhibit affinity for opioid receptors, suggesting potential in pain management .

  • Enzyme Inhibition: The carboxylic acid group enables coordination with catalytic residues in proteases or kinases.

  • Prodrug Design: Boc deprotection under acidic conditions allows controlled release of active amines .

Catalysis

In organic synthesis, the bicyclic system serves as a chiral auxiliary or ligand in asymmetric catalysis, leveraging its steric bulk to enforce enantioselectivity .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Bicyclic Compounds

Compound NameSubstituentsApplications
exo-8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid exo-carboxylic acid, Boc groupCatalysis, peptide mimics
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ketone, Boc groupAntibiotic intermediates
3-Fluoroazetidine-3-carboxylic acid Monocyclic, fluorineMetabolic stability studies

The difluoro substitution in the target compound enhances membrane permeability compared to non-fluorinated analogs, as evidenced by logP calculations .

Future Directions and Challenges

  • Stereoselective Synthesis: Developing enantioselective routes to access pure stereoisomers.

  • In Vivo Profiling: Assessing pharmacokinetics and toxicity in preclinical models.

  • Target Identification: Screening against orphan GPCRs or ion channels.

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